molecular formula C22H16ClN3O6 B12058382 4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate

4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate

Cat. No.: B12058382
M. Wt: 453.8 g/mol
InChI Key: KVTCJTNMEKYUSK-ZMOGYAJESA-N
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Description

4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate is a complex organic compound that features a combination of aromatic rings, nitro groups, and ester functionalities

Properties

Molecular Formula

C22H16ClN3O6

Molecular Weight

453.8 g/mol

IUPAC Name

[4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C22H16ClN3O6/c23-18-6-2-1-5-17(18)22(28)32-16-11-9-15(10-12-16)13-24-25-21(27)14-31-20-8-4-3-7-19(20)26(29)30/h1-13H,14H2,(H,25,27)/b24-13+

InChI Key

KVTCJTNMEKYUSK-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=CC=C3[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=CC=CC=C3[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate typically involves multiple steps:

    Formation of 2-nitrophenoxyacetic acid: This can be achieved by reacting 2-nitrophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acylation: The 2-nitrophenoxyacetic acid is then acylated with hydrazine to form 2-[(2-nitrophenoxy)acetyl]hydrazine.

    Condensation: The hydrazine derivative is then condensed with 4-formylphenyl 2-chlorobenzoate under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The ester functionalities can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Reduction of nitro group: Formation of 4-[(E)-{2-[(2-aminophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate.

    Reduction of ester: Formation of the corresponding alcohol derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine

    Drug Development: Due to its complex structure, the compound can be explored for its potential as a pharmacophore in the development of new drugs, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biochemical pathways and interactions within cells.

Industry

    Dyes and Pigments: The compound’s aromatic structure makes it suitable for use in the synthesis of dyes and pigments.

    Sensors: It can be used in the development of chemical sensors for detecting specific analytes.

Mechanism of Action

The mechanism by which 4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biochemical pathways. The nitro group can participate in redox reactions, while the ester functionalities can undergo hydrolysis, releasing active intermediates.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler ester that is widely used in organic synthesis.

    Acetylacetone: Another compound with keto-enol tautomerism, used in coordination chemistry.

    Diketene: Used in the industrial production of acetoacetic acid derivatives.

Uniqueness

4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure also provides multiple sites for modification, making it a versatile compound for various applications.

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